molecular formula C8H13N B15312833 N-ethyl-1-ethynylcyclobutan-1-amine

N-ethyl-1-ethynylcyclobutan-1-amine

Cat. No.: B15312833
M. Wt: 123.20 g/mol
InChI Key: ASULSZREJHMPSK-UHFFFAOYSA-N
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Description

N-ethyl-1-ethynylcyclobutan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutane ring substituted with an ethynyl group and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-ethynylcyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with ethynylmagnesium bromide to form 1-ethynylcyclobutan-1-ol, followed by reductive amination with ethylamine. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in the presence of a suitable solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-ethynylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

N-ethyl-1-ethynylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-1-ethynylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-ethynylcyclobutan-1-amine is unique due to the presence of both an ethynyl and an ethylamine group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-1-ethynylcyclobutan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 0–50°C), solvent choice (e.g., tetrahydrofuran or dichloromethane), and reaction time (12–48 hours). Catalytic systems like palladium or copper-based catalysts may facilitate cyclobutane ring formation and ethynyl group incorporation. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Analytical validation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How should researchers characterize the stereochemistry and electronic properties of this compound?

  • Methodological Answer :

  • Stereochemistry : Use X-ray crystallography for absolute configuration determination. Chiral HPLC or polarimetry can resolve enantiomers if applicable.
  • Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry assess conjugation effects of the ethynyl group. Computational methods (DFT calculations) predict electron density distribution and frontier molecular orbitals (HOMO/LUMO) .
  • Data Presentation : Tabulate spectral peaks (e.g., NMR chemical shifts) and computational results for cross-validation .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The compound is sensitive to moisture and oxidation due to the ethynyl moiety. Store under inert gas (argon or nitrogen) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Include control samples spiked with radical scavengers (e.g., BHT) to assess oxidative stability .

Advanced Research Questions

Q. How does the ethynyl group in this compound influence its reactivity in click chemistry or cross-coupling reactions?

  • Methodological Answer : The ethynyl group enables Huisgen cycloaddition (copper-catalyzed azide-alkyne click chemistry) for bioconjugation. Reactivity can be quantified via kinetic studies (e.g., monitoring reaction progress with in-situ IR spectroscopy). Compare turnover frequencies (TOF) with analogous compounds lacking the ethynyl group. Steric effects from the cyclobutane ring may reduce reaction rates, requiring optimization of catalyst loading (e.g., CuI vs. Ru complexes) .

Q. What mechanistic insights explain contradictory biological activity data for this compound in receptor binding assays?

  • Methodological Answer : Contradictions may arise from:

  • Receptor Subtype Selectivity : Perform competitive binding assays (e.g., radioligand displacement) across receptor isoforms (e.g., serotonin 5-HT2A_{2A} vs. dopamine D2_2).
  • Solubility Limitations : Use co-solvents (e.g., DMSO/PBS mixtures) while ensuring <0.1% DMSO to avoid cytotoxicity.
  • Metabolic Instability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethynyl oxidation). Stabilize via deuteration at vulnerable positions .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADME Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. Validate with in vitro Caco-2 cell permeability assays.
  • Docking Studies : Simulate interactions with target proteins (e.g., monoamine transporters) using AutoDock Vina. Compare binding scores with known agonists/antagonists to rationalize activity discrepancies .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Methodological Answer :

  • Spectral Mismatches : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • DFT vs. Experimental Geometry : Optimize computational parameters (e.g., basis set, solvent model) to align with crystallographic data.
  • Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of biological activity variations across replicates .

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

N-ethyl-1-ethynylcyclobutan-1-amine

InChI

InChI=1S/C8H13N/c1-3-8(9-4-2)6-5-7-8/h1,9H,4-7H2,2H3

InChI Key

ASULSZREJHMPSK-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCC1)C#C

Origin of Product

United States

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